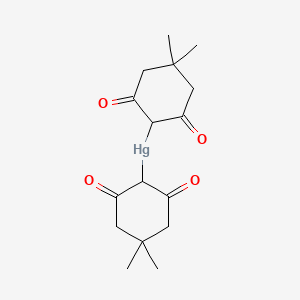
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is an organomercury compound characterized by the presence of two 4,4-dimethyl-2,6-dioxocyclohexyl groups bonded to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with a mercury(II) salt under controlled conditions. One common method involves the use of mercury(II) acetate in an organic solvent, such as methanol, to facilitate the formation of the desired organomercury compound. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The organomercury compound can participate in substitution reactions where the 4,4-dimethyl-2,6-dioxocyclohexyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The mercury center can also interact with nucleophilic sites in DNA, potentially causing genotoxic effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methane: A related compound with a central carbon atom instead of mercury.
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)acetic acid: Contains an acetic acid group in place of the mercury center.
Uniqueness
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs
Eigenschaften
CAS-Nummer |
64451-27-0 |
|---|---|
Molekularformel |
C16H22HgO4 |
Molekulargewicht |
478.93 g/mol |
IUPAC-Name |
bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury |
InChI |
InChI=1S/2C8H11O2.Hg/c2*1-8(2)4-6(9)3-7(10)5-8;/h2*3H,4-5H2,1-2H3; |
InChI-Schlüssel |
RMNQTVCOMMKGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)[Hg]C2C(=O)CC(CC2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



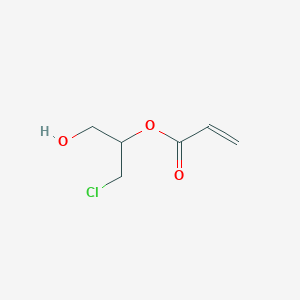

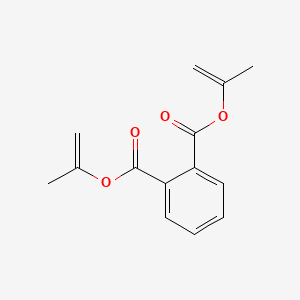
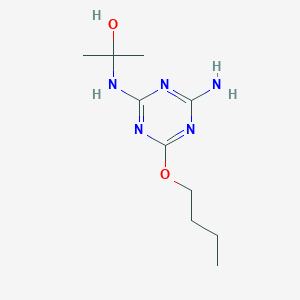
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
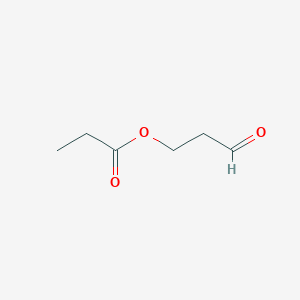
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
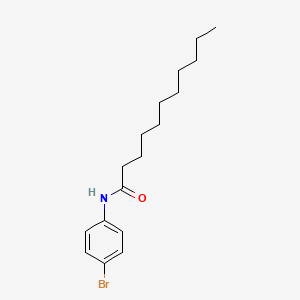
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
